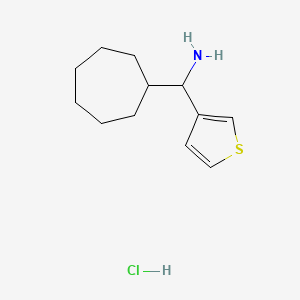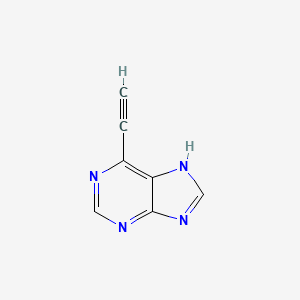
6-ethynyl-9H-purine
Overview
Description
“6-ethynyl-9H-purine” is a chemical compound with the molecular weight of 158.16 .
Synthesis Analysis
A series of 2,6,9-trisubstituted purine derivatives have been synthesized as nonclassical antifolates . The synthesis involves a three-step procedure using microwave irradiation . The compounds were evaluated in vitro to determine their potential effect on cell toxicity .
Molecular Structure Analysis
The InChI code for 6-ethynyl-9H-purine is 1S/C8H6N4/c1-3-6-7-8 (10-4-9-6)12 (2)5-11-7/h1,4-5H,2H3 . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The 2,6,9-trisubstituted purine derivatives have been tested for their anti-proliferative activities against various cell lines . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .
Scientific Research Applications
Anticancer Drug Development
6-ethynyl-9H-purine: has shown promise in the realm of anticancer drug development. Its structural similarity to naturally occurring purines allows it to interact with cellular machinery, potentially inhibiting the proliferation of cancer cells. Studies have indicated that derivatives of this compound exhibit significant anticancer activities against targeted receptor proteins, with some showing IC50 values in the nanomolar range, indicating high potency .
Apoptosis Induction
This compound has been investigated for its role in inducing apoptosis, the programmed cell death crucial for eliminating cancer cells. Research on 2,6,9-trisubstituted purine derivatives, which include the 6-ethynyl group, suggests that these compounds can trigger apoptosis in cancer cell lines, offering a pathway to treat cancers with minimal impact on healthy cells .
Pharmacophore Modeling
Pharmacophore modeling is a method used to predict the molecular features necessary for drug activity. 6-ethynyl-9H-purine derivatives have been used to develop preliminary pharmacophore models, identifying essential features such as aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas that are consistent with cytotoxic activity .
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for understanding how the structural components of a molecule relate to its biological activity. For 6-ethynyl-9H-purine, these studies have helped identify the fragments or groups essential for enhanced anticancer activities, guiding the synthesis of more potent chemotherapeutic drug candidates .
Signal Pathway Interference
The purine scaffold is integral to biological molecules that play key roles in signal pathways. By modifying the purine structure, as in the case of 6-ethynyl-9H-purine, researchers can create molecules that interfere with these pathways, potentially halting the progression of diseases like cancer .
Drug Resistance Challenges
Combining purine and pyrimidine derivatives, including 6-ethynyl-9H-purine, has resulted in novel anticancer molecules that address the challenges of drug resistance. This is a significant step forward in developing treatments that remain effective even as cancers evolve resistance to existing therapies .
Synthesis of Novel Antitumor Agents
The synthesis of new antitumor agents often involves the use of purine derivatives as starting materials. The 6-ethynyl group on the purine ring can be a key modification, leading to the development of novel compounds with promising antitumor properties .
Targeted Therapy Development
Targeted therapy is a type of cancer treatment that specifically targets the changes in cancer cells that help them grow, divide, and spread. 6-ethynyl-9H-purine derivatives are being explored for their potential to act as targeted therapeutic agents, offering a more precise and less toxic treatment option compared to traditional chemotherapy .
Future Directions
properties
IUPAC Name |
6-ethynyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethynyl-9H-purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
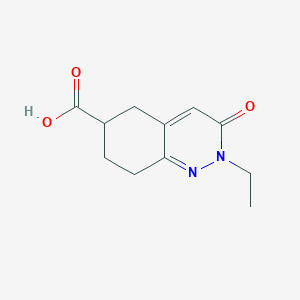
![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

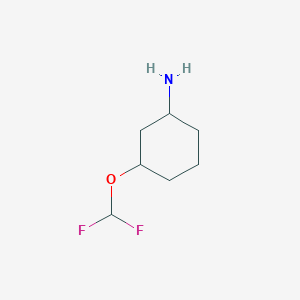
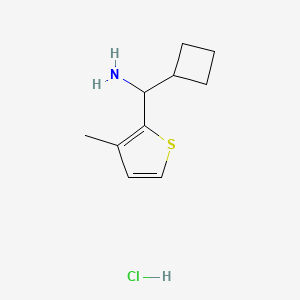
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

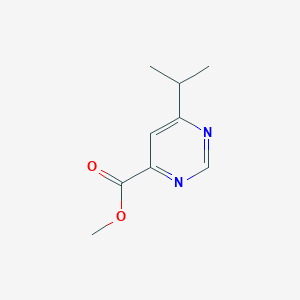
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
